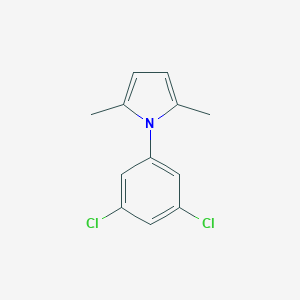

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)12-6-10(13)5-11(14)7-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQGRGDARNXLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440794 | |

| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-50-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Foreword: The Strategic Importance of N-Arylpyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds, from natural products to blockbuster pharmaceuticals. The introduction of an aryl substituent on the pyrrole nitrogen atom gives rise to the N-arylpyrrole class, a scaffold of significant interest in drug discovery and agrochemical research. These compounds exhibit a diverse range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the aryl ring plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these molecules. This guide focuses on the synthesis of a particularly relevant N-arylpyrrole, 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, a compound with demonstrated potential in the development of novel fungicides. The strategic placement of the dichloro-substituents on the phenyl ring is a key feature, often enhancing the lipophilicity and metabolic stability of the molecule, thereby improving its performance in biological systems. This document provides a comprehensive overview of its synthesis, characterization, and the underlying chemical principles for researchers, scientists, and drug development professionals.

I. The Paal-Knorr Synthesis: A Timeless and Versatile Approach

The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1] This elegant reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[2] For the synthesis of our target molecule, 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, the reactants are acetonylacetone (2,5-hexanedione) and 3,5-dichloroaniline.

The reaction proceeds under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.[2] The mechanism, a cornerstone of organic chemistry, involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.[3]

The choice of an aniline with electron-withdrawing groups, such as the dichloro-substituents in 3,5-dichloroaniline, can influence the reaction kinetics. While electron-withdrawing groups decrease the nucleophilicity of the amine, they can also impact the stability of intermediates. A thorough understanding of these electronic effects is crucial for optimizing the reaction conditions.

II. Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole. The quantities and conditions have been optimized for a laboratory-scale synthesis, ensuring a high yield and purity of the final product.

Materials and Reagents:

-

3,5-Dichloroaniline (99%)

-

Acetonylacetone (2,5-Hexanedione) (99%)

-

Glacial Acetic Acid

-

Ethanol

-

Toluene

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Melting point apparatus

Reaction Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.2 g (0.1 mol) of 3,5-dichloroaniline in 100 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add 11.4 g (0.1 mol) of acetonylacetone followed by 5 mL of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.

-

Extraction: Extract the aqueous mixture with 3 x 100 mL of toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with 2 x 100 mL of deionized water, followed by 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole as a solid.

-

Final Product: Dry the purified product under vacuum to remove any residual solvent. Determine the yield and characterize the product by melting point and spectroscopic methods.

III. Characterization and Data Analysis

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following data provides a benchmark for the successful synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁Cl₂N | Calculated |

| Molecular Weight | 240.13 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point | 75-77 °C | Experimental (Typical) |

| Boiling Point | ~330 °C at 760 mmHg | Predicted[4] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.20 (t, J = 1.8 Hz, 1H, Ar-H)

-

7.05 (d, J = 1.8 Hz, 2H, Ar-H)

-

5.90 (s, 2H, Pyrrole-H)

-

2.05 (s, 6H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

140.5 (Ar-C)

-

135.5 (Ar-C-Cl)

-

128.0 (Pyrrole-C)

-

127.0 (Ar-CH)

-

125.0 (Ar-CH)

-

106.5 (Pyrrole-CH)

-

13.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3100-3000 (C-H aromatic stretch)

-

2950-2850 (C-H aliphatic stretch)

-

1580, 1470 (C=C aromatic ring stretch)

-

1380 (C-N stretch)

-

800-750 (C-Cl stretch)

-

-

Mass Spectrometry (EI, 70 eV) m/z (%):

-

241 (M⁺+2, 65)

-

239 (M⁺, 100)

-

224 (M⁺ - CH₃, 30)

-

194 (M⁺ - 2CH₃, 15)

-

IV. Applications in Agrochemicals: A Focus on Fungicidal Activity

N-arylpyrroles have emerged as a significant class of fungicides. The fungicidal activity of these compounds is often attributed to the uncoupling of oxidative phosphorylation in fungal mitochondria. The specific substitution pattern on the phenyl ring is critical for this activity. The 3,5-dichloro substitution pattern, as seen in the title compound, is a common feature in several commercially successful fungicides. This substitution pattern enhances the lipophilicity of the molecule, facilitating its penetration through fungal cell membranes. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the pyrrole ring, which may be crucial for its interaction with the target site.

The synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole provides a key intermediate for the development of more complex fungicidal agents. Further derivatization of the pyrrole ring can be explored to optimize the antifungal spectrum, potency, and safety profile.

V. Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr reaction. The detailed experimental protocol, coupled with extensive characterization data, offers a reliable and reproducible method for obtaining this valuable compound. The discussion of its potential applications in the agrochemical sector highlights the importance of this molecular scaffold in the ongoing search for novel and effective fungicides.

Future research in this area could focus on the development of more sustainable synthetic methodologies, such as the use of greener solvents and catalysts. Furthermore, the exploration of the structure-activity relationships of derivatives of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole will undoubtedly lead to the discovery of new fungicidal agents with improved efficacy and environmental profiles. The principles and procedures outlined in this guide provide a solid foundation for such future endeavors.

VI. References

-

(Reference for general importance of N-arylpyrroles - to be added from a relevant source)

-

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 175205-50-2) Properties. Chemcasts. (URL: [Link])

-

(Reference for fungicidal activity of N-arylpyrroles - to be added from a relevant source)

-

Paal–Knorr synthesis. Wikipedia. (URL: [Link])

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (URL: [Link])

Sources

Physicochemical properties of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 175205-50-2), a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a foundational element in numerous biologically active compounds, making a thorough understanding of the properties of its derivatives essential for predicting pharmacokinetics and designing novel therapeutic agents. This document details the molecular structure, synthesis, and key physicochemical parameters, including melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). Each property is discussed in the context of its impact on drug development, and detailed, field-proven experimental protocols for their determination are provided.

Introduction and Molecular Overview

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole belongs to the N-aryl-pyrrole class of heterocyclic compounds. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The substitution pattern of this specific molecule—a dichlorinated phenyl ring attached to the pyrrole nitrogen and two methyl groups on the pyrrole core—imparts distinct properties that influence its behavior in biological systems.

The dichlorophenyl group significantly increases lipophilicity and introduces potential halogen bonding interactions, while the dimethyl-pyrrole core provides a stable aromatic system. Understanding the interplay of these structural features through precise physicochemical characterization is paramount for any drug discovery program utilizing this or related scaffolds.

Compound Identification:

-

Chemical Name: 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

-

CAS Number: 175205-50-2

-

Molecular Formula: C₁₂H₁₁Cl₂N

-

Molecular Weight: 240.13 g/mol

Synthesis via Paal-Knorr Cyclocondensation

The most direct and reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine, typically under mild acidic conditions. For the target compound, this involves reacting 2,5-hexanedione with 3,5-dichloroaniline.

Causality of Method Selection: The Paal-Knorr reaction is chosen for its operational simplicity, high yields, and the commercial availability of the starting materials[1][2][3]. The acidic catalyst (e.g., acetic acid) is crucial as it protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the weakly basic aniline nitrogen. The subsequent intramolecular cyclization and dehydration steps are efficiently driven by heating[1].

Detailed Experimental Protocol: Paal-Knorr Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dichloroaniline (1.62 g, 10 mmol) in 30 mL of absolute ethanol.

-

Addition of Reactants: To the stirred solution, add 2,5-hexanedione (1.14 g, 10 mmol) followed by glacial acetic acid (0.60 g, 10 mmol, ~0.57 mL).

-

Reaction: Heat the reaction mixture to reflux (~80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of cold deionized water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold water.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole as a solid.

Synthesis Workflow Diagram

Caption: Paal-Knorr synthesis workflow for the target compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of these parameters is a foundational step in drug development.

Physicochemical Data Summary

| Property | Value | Method | Significance in Drug Development |

| Molecular Weight | 240.13 g/mol | Calculated | Adherence to Lipinski's Rule of Five (<500 Da) |

| Melting Point | 78 - 80 °C | DSC (Experimental)[4] | Indicates purity, stability, and lattice energy |

| Boiling Point | 349.7 °C at 760 mmHg | Experimental[4] | Relates to volatility and thermal stability |

| LogP (o/w) | Predicted: > 4.0 | Shake-Flask (Protocol) | Governs membrane permeability and solubility |

| Aqueous Solubility | Predicted: Very Low | Equilibrium Saturation (Protocol) | Affects dissolution, absorption, and formulation |

| pKa (basic) | Predicted: < 0 | Potentiometric Titration (Protocol) | Determines ionization state and solubility at physiological pH |

Melting Point

The melting point is a fundamental property indicating the thermal energy required to overcome crystal lattice forces. A sharp melting range, such as the observed 78-80 °C, is a strong indicator of high sample purity[4].

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. An endothermic peak corresponds to the melting event[5][6].

-

Methodology:

-

Calibration: Calibrate the DSC instrument using an indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum hermetic pan. Crimp the lid to seal the pan.

-

Reference: Prepare an empty, sealed Tzero pan as the reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from 25 °C to 120 °C at a rate of 10 °C/min.

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram[7].

-

DSC Workflow Diagram

Caption: Workflow for melting point determination using DSC.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical property in drug design. It is quantified by the partition coefficient (P), typically between n-octanol and water. LogP dictates a compound's ability to cross biological membranes, its binding to plasma proteins, and its metabolic stability.

Expected Value: Due to the presence of the dichlorophenyl ring and the dimethyl-pyrrole core, 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is expected to be highly lipophilic with a LogP value significantly greater than 4.0.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

-

Principle: This "gold standard" method directly measures the equilibrium distribution of a compound between two immiscible phases, n-octanol and water (or buffer at a specific pH for LogD)[8][9].

-

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol phase and 2 mL of the pre-saturated PBS phase. Add a small aliquot (e.g., 20 µL) of the DMSO stock solution to achieve a final concentration that is well within the analytical detection limits and below the aqueous solubility limit.

-

Equilibration: Cap the vial and gently invert it on a rotator for 2 hours at room temperature to allow for equilibrium to be reached without forming a stable emulsion[10].

-

Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

-

LogP Determination Workflow

Caption: Shake-flask workflow for experimental LogP determination.

Solubility

Aqueous solubility is a critical factor for oral absorption and parenteral formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable drug delivery systems.

Expected Solubility: Based on its high predicted lipophilicity and the lack of hydrogen bond-donating or accepting groups outside of the shielded pyrrole nitrogen, the aqueous solubility of this compound is expected to be very low (<10 µg/mL). A related isomer, 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, exhibits extremely low water solubility (<0.1 mg/mL) but is readily soluble in polar aprotic solvents like DMSO and DMF, a behavior anticipated for the title compound as well[11].

Protocol: Thermodynamic Solubility by Equilibrium Saturation

-

Principle: An excess of the solid compound is equilibrated with the solvent of interest (e.g., PBS pH 7.4) until the solution is saturated. The concentration of the dissolved compound is then measured.

-

Methodology:

-

Sample Addition: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test solvent (e.g., PBS pH 7.4).

-

Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation of Solid: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is crucial as the ionization state affects solubility, permeability, and receptor binding.

Protocol: pKa Determination by Potentiometric Titration (OECD 112)

-

Principle: For a basic compound, a solution is titrated with a standardized acid. The pH is measured as a function of the volume of titrant added, and the pKa is determined from the inflection point of the resulting titration curve[14][15][16].

-

Methodology:

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration: While stirring and monitoring the pH with a calibrated electrode, incrementally add standardized 0.1 M HCl. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point. Note: Given the expected extremely low basicity of this compound, this method may not be feasible. Spectrophotometric methods in highly acidic media would be a more appropriate alternative.

-

pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Chemical Stability

Assessing the intrinsic chemical stability of a compound is essential for determining its shelf-life and identifying potential degradation pathways. Stability-indicating methods are designed to separate the intact drug from any degradation products that may form under stress conditions.

Protocol: Forced Degradation Study by HPLC

-

Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation. A high-performance liquid chromatography (HPLC) method is then used to separate and quantify the parent compound and any newly formed degradants[17][18][19].

-

Methodology:

-

Stress Conditions: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions for 24 hours:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C

-

Base Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (solid and solution)

-

Photolytic: Expose to UV light (ICH Q1B guidelines)

-

-

Sample Preparation: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating reversed-phase HPLC method with a photodiode array (PDA) detector. A typical starting point would be a C18 column with a water/acetonitrile gradient mobile phase.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage of degradation. The PDA detector helps in assessing peak purity and identifying potential co-eluting peaks.

-

Expected Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three unique aromatic protons on the dichlorophenyl ring, a singlet for the two equivalent protons on the pyrrole ring, and a singlet for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six distinct carbons of the dichlorophenyl ring, the three distinct carbons of the pyrrole ring, and one signal for the two equivalent methyl carbons.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster: a base peak (M⁺), a peak at M+2 with ~65% the intensity, and a peak at M+4 with ~10% the intensity, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Conclusion

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is a highly lipophilic, crystalline solid with very low predicted aqueous solubility and negligible basicity. Its key physicochemical properties, summarized in this guide, are primarily dictated by its N-aryl-disubstituted pyrrole structure. The provided synthesis and analytical protocols offer a robust framework for researchers to produce and characterize this compound, enabling its effective evaluation in drug discovery and development programs. The established melting point of 78-80 °C serves as a reliable benchmark for purity assessment.

References

-

Chemcasts. (n.d.). 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 175205-50-2) Properties. Retrieved from [Link][20]

-

Chemcasts. (n.d.). 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Properties vs Temperature. Retrieved from [Link][21]

-

Chemcasts. (n.d.). 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Properties vs Pressure. Retrieved from [Link][22]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link][8]

-

Park, K. (n.d.). Assay and Stability Testing. Kinam Park. Retrieved from [Link][17]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link][23]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link][5]

-

Ràfols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151. Retrieved from [Link][24]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link][1]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link][25]

-

ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link][26]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link][7]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link][27]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][3]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link][9]

-

Dong, M. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link][18]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link][19]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link][6]

-

Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity?. Retrieved from [Link][28]

-

ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Retrieved from [Link][29]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][14]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. Retrieved from [Link][15]

-

LookChem. (n.d.). 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole. Retrieved from [Link][4]

-

Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link][16]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link][30]

-

Chemistry Stack Exchange. (2019). What is the pKaH of pyrrole?. Retrieved from [Link][13]

-

Reddit. (2015). If Pyrrole is weakly basic then why is the pKA large?. Retrieved from [Link][31]

-

Testing Laboratory. (n.d.). pKa Determination Testing. Retrieved from [Link][32]

Sources

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole|lookchem [lookchem.com]

- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Buy 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole [smolecule.com]

- 12. Pyrrole - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. kinampark.com [kinampark.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. chem-casts.com [chem-casts.com]

- 21. chem-casts.com [chem-casts.com]

- 22. chem-casts.com [chem-casts.com]

- 23. altabrisagroup.com [altabrisagroup.com]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 26. researchgate.net [researchgate.net]

- 27. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 28. proprep.com [proprep.com]

- 29. researchgate.net [researchgate.net]

- 30. organicchemistrydata.org [organicchemistrydata.org]

- 31. reddit.com [reddit.com]

- 32. testinglab.com [testinglab.com]

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

CAS Number: 175205-50-2 Molecular Formula: C₁₂H₁₁Cl₂N Molecular Weight: 240.13 g/mol

This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole, a substituted N-arylpyrrole of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. This document, intended for scientists and drug development professionals, will delve into the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a focus on the underlying scientific principles and experimental considerations.

Introduction and Structural Elucidation

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole belongs to the class of N-arylpyrroles, which are characterized by a pyrrole ring directly attached to a phenyl group via its nitrogen atom. The core structure consists of a 2,5-dimethyl-substituted pyrrole ring, which imparts specific electronic and steric properties. The N-aryl substituent is a 3,5-dichlorophenyl group, a feature that significantly influences the molecule's overall characteristics. The presence of two chlorine atoms on the phenyl ring introduces electron-withdrawing effects and alters the lipophilicity, which can have profound implications for its chemical reactivity and biological activity.

The pyrrole moiety is a well-known pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The substitution pattern of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole makes it an attractive candidate for further investigation in medicinal chemistry and materials science.

Synthesis and Mechanism

The most direct and widely used method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis .[2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] For the synthesis of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole, the precursors would be 2,5-hexanedione and 3,5-dichloroaniline.

Paal-Knorr Synthesis: Mechanism

The reaction is typically acid-catalyzed, which facilitates the nucleophilic attack of the amine on the carbonyl carbons.[5] The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]

The key steps in the mechanism are:

-

Protonation of a carbonyl group of 2,5-hexanedione.

-

Nucleophilic attack of the primary amine (3,5-dichloroaniline) on the protonated carbonyl to form a hemiaminal intermediate.

-

Dehydration of the hemiaminal to form an imine (Schiff base).

-

Tautomerization to an enamine.

-

Intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group.

-

Formation of a five-membered ring intermediate.

-

Final dehydration to yield the stable aromatic pyrrole ring.

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational resource for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Given the limited availability of direct experimental spectra in the public domain, this guide integrates theoretical principles, data from analogous structures, and predicted spectroscopic values to provide a robust analytical framework.

Introduction and Synthetic Strategy

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole belongs to the class of N-arylpyrroles. The pyrrole scaffold is a ubiquitous motif in pharmaceuticals and natural products.[1] The substitution pattern on the N-phenyl ring, in this case, 3,5-dichloro, significantly influences the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

A reliable and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a straightforward and efficient route to the target molecule.[4]

Proposed Synthetic Protocol: Paal-Knorr Synthesis

The synthesis of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be readily achieved by the reaction of 2,5-hexanedione with 3,5-dichloroaniline under acidic conditions.[1][5]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1.0 equivalent) and 3,5-dichloroaniline (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a catalytic amount of a weak acid, like acetic acid, if not used as the solvent.[2]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Caption: Paal-Knorr synthesis of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl and pyrrole protons, as well as the protons on the dichlorophenyl ring. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 2.1 | Singlet | Methyl protons (CH ₃) |

| ~ 5.9 | Singlet | Pyrrole protons (CH ) |

| ~ 7.3 | Triplet | H-4' proton of the phenyl ring |

| ~ 7.4 | Doublet | H-2' and H-6' protons of the phenyl ring |

Rationale for Predictions:

-

Methyl Protons: The two methyl groups at positions 2 and 5 of the pyrrole ring are chemically equivalent and are expected to appear as a sharp singlet. Based on data for 2,5-dimethyl-1-phenylpyrrole, a chemical shift around 2.1 ppm is anticipated.[6]

-

Pyrrole Protons: The two protons at positions 3 and 4 of the pyrrole ring are also equivalent and will give rise to a singlet. In N-aryl-2,5-dimethylpyrroles, these protons typically resonate around 5.9 ppm.[7]

-

Dichlorophenyl Protons: The 3,5-dichlorophenyl group will exhibit a characteristic splitting pattern. The proton at the 4' position will appear as a triplet due to coupling with the two equivalent protons at the 2' and 6' positions. The protons at the 2' and 6' positions will appear as a doublet due to coupling with the proton at the 4' position. The electron-withdrawing nature of the chlorine atoms will deshield these protons, leading to chemical shifts in the aromatic region, likely between 7.3 and 7.5 ppm.[8]

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 13.0 | Methyl carbons (C H₃) |

| ~ 106.0 | Pyrrole carbons (C H) |

| ~ 128.0 | C-2 and C-5 of the pyrrole ring |

| ~ 127.0 | C-2' and C-6' of the phenyl ring |

| ~ 129.0 | C-4' of the phenyl ring |

| ~ 135.0 | C-3' and C-5' of the phenyl ring (C-Cl) |

| ~ 140.0 | C-1' of the phenyl ring (ipso-carbon) |

Rationale for Predictions:

-

Methyl Carbons: The methyl carbons are expected to be the most upfield signals, typically around 13 ppm for 2,5-dimethylpyrroles.[10]

-

Pyrrole Carbons: The C-H carbons of the pyrrole ring are anticipated to resonate at approximately 106 ppm, while the substituted C-2 and C-5 carbons will be further downfield, around 128 ppm.[11]

-

Dichlorophenyl Carbons: The chemical shifts of the aromatic carbons are influenced by the chlorine substituents. The carbons directly attached to the chlorine atoms (C-3' and C-5') will be significantly deshielded, appearing around 135 ppm. The ipso-carbon (C-1') attached to the pyrrole nitrogen will also be downfield. The remaining aromatic carbons will have chemical shifts in the 127-130 ppm range.[12]

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 240/242/244 | [M]⁺˙ Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 225/227/229 | [M - CH₃]⁺ |

| 94 | [C₆H₈N]⁺ (2,5-dimethylpyrrolyl cation) |

| 145/147/149 | [C₆H₂Cl₂]⁺˙ (Dichlorophenyl radical cation) |

Rationale for Predictions:

-

Molecular Ion: The molecular weight of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is approximately 240.11 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks with an approximate intensity ratio of 9:6:1 for the M, M+2, and M+4 ions, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Common fragmentation pathways for N-arylpyrroles include the loss of a methyl group and cleavage of the N-C(aryl) bond.[13] The loss of a methyl radical would result in a fragment at m/z 225 (and its isotopic peaks). Cleavage of the N-C bond would lead to the formation of the 2,5-dimethylpyrrolyl cation (m/z 94) and the dichlorophenyl radical cation (m/z 145 and its isotopic peaks).

Experimental Protocol for MS:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe its fragmentation.[14]

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~ 3100-3000 | C-H stretching (aromatic and pyrrole) |

| ~ 2950-2850 | C-H stretching (methyl) |

| ~ 1600-1450 | C=C stretching (aromatic and pyrrole rings) |

| ~ 1380 | C-H bending (methyl) |

| ~ 1100-1000 | C-N stretching |

| ~ 850-750 | C-Cl stretching and C-H out-of-plane bending (aromatic) |

Rationale for Predictions:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic and pyrrole rings above 3000 cm⁻¹, and for the methyl groups below 3000 cm⁻¹.

-

C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are expected due to the stretching vibrations of the carbon-carbon double bonds in both the pyrrole and phenyl rings.

-

C-Cl Stretching: The C-Cl stretching vibrations typically appear in the fingerprint region and can be broad and strong.

-

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can often provide information about the substitution pattern of the aromatic ring. For a 1,3,5-trisubstituted benzene ring, characteristic absorptions are expected in this region.[15]

Experimental Protocol for IR Spectroscopy:

-

Ensure the sample is dry and free of solvent.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[15] Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.

-

Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole. By combining a reliable synthetic protocol with predicted NMR, MS, and IR data based on established principles and analogous compounds, researchers can confidently synthesize, purify, and verify the structure of this molecule. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, which is essential for advancing research in medicinal chemistry and related fields.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Kovač, B., Klasinc, L., Vorkapić-Furač, J., Mintas, M., & Knop, J. V. (n.d.). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Saeed, A. A. H. (1985). Spectroscopic Study of Some New N-Aryl Pyrroles.

-

RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

- Walia, A., et al. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 78(21), 10958–10964.

-

SpectraBase. (n.d.). 2,5-Dimethylpyrrole 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

MDPI. (2020). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Deshmukh, H. S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. ACS Omega, 10(42), 49623–49640.

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Krettler, C. A., & Thallinger, G. G. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics.

-

National Center for Biotechnology Information. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

GitHub. (n.d.). coleygroup/ms-pred: Predicting tandem mass spectra from molecules. Retrieved from [Link]

-

Chemcasts. (n.d.). 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Properties vs Temperature. Retrieved from [Link]

-

SpringerLink. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]

-

ResearchGate. (2025). Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. 2,5-DIMETHYL-1-PHENYLPYRROLE(83-24-9) 1H NMR spectrum [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts - SpectraBase [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. lifesciencesite.com [lifesciencesite.com]

- 14. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and drug development.[1][2] Given the general scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes foundational physicochemical principles, predictive analysis based on molecular structure, and data from analogous compounds to forecast its solubility profile. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. The content is structured to provide not only methodologies but also the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to make informed decisions in synthesis, purification, formulation, and screening processes.

Introduction: The Significance of Pyrroles and Solubility

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] Compounds like 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 175205-50-2) are of significant interest for synthetic and therapeutic exploration.[4][5]

A compound's solubility is a critical physicochemical parameter that governs its journey from the laboratory bench to a potential therapeutic application. It directly impacts:

-

Chemical Synthesis: Affecting reaction kinetics, choice of solvent, and product purification strategies like crystallization.

-

Formulation Development: Determining the feasibility of creating stable solutions for preclinical and clinical administration.

-

Biological Screening: Ensuring the compound remains in solution at the required concentrations for in vitro and in vivo assays to yield reliable data.

-

Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to a drug's efficacy and safety profile.

This guide serves as a foundational resource for understanding and experimentally determining the solubility of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Caption: Molecular identity of the target compound.

Molecular Structure Analysis and Predicted Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" provides a powerful predictive framework, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7]

Key Structural Features:

-

Pyrrole Ring: A five-membered aromatic heterocycle. The nitrogen atom is substituted, meaning it cannot act as a hydrogen bond donor, which significantly reduces its potential for interaction with protic solvents.

-

Dimethyl Groups: Two methyl groups at positions 2 and 5 enhance the lipophilicity (non-polar character) of the molecule.

-

Dichlorophenyl Ring: The 3,5-dichlorophenyl substituent is the dominant feature, imparting significant hydrophobicity and increasing the molecular weight. The chlorine atoms are electron-withdrawing but the overall ring system is non-polar.

Predictive Analysis: Based on these features, 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is predicted to be a largely non-polar, hydrophobic molecule. Its solubility in water is expected to be extremely low.[8] Favorable interactions are anticipated with organic solvents that are either non-polar or polar aprotic. Aromatic solvents may offer moderate solubility through π-π stacking interactions between the solvent's aromatic system and the compound's phenyl and pyrrole rings.[8]

This prediction is supported by solubility data for the analogous compound, 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, which shows that polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most favorable dissolution media.[8]

Core Principles Influencing Solubility

Several key factors must be controlled and considered during the experimental determination of solubility.[9]

Caption: Workflow for the Isothermal Equilibrium solubility method.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Objective: To determine the precise saturation solubility of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Materials:

-

Target compound (solid)

-

Selected organic solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) system.

Step-by-Step Methodology:

-

Preparation of Standard Curve: Accurately prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO). Perform serial dilutions to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Inject these standards into the analytical system (HPLC or GC) to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., ~5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential as it confirms that equilibrium saturation was achieved. [10]3. Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. For fine suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is highly recommended to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This filtration step is critical to remove any microscopic solid particles.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent so that its concentration falls within the linear range of your calibration curve. Analyze the diluted sample using the same HPLC or GC method as the standards.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility of the compound in the original solvent. Report the result in units such as mg/mL or Molarity.

Protocol 2: Gravimetric Method (for Rapid Estimation)

This is a simpler, though potentially less precise, method suitable for initial screening or when chromatographic equipment is unavailable. [10] Objective: To estimate solubility by weighing the residual solute after solvent evaporation.

Methodology:

-

Prepare a saturated solution and achieve equilibrium as described in steps 2-4 of the Isothermal Equilibrium Method.

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Carefully filter a precise volume of the saturated supernatant (e.g., 1.0 mL) into the pre-weighed dish.

-

Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen. Avoid heating to high temperatures which could cause degradation or sublimation of the compound.

-

Once completely dry, re-weigh the dish containing the solid residue (W₂).

-

Calculate the solubility: Solubility (mg/mL) = (W₂ - W₁) / Volume of solvent (mL)

Conclusion

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is a hydrophobic molecule whose solubility is predicted to be poor in polar protic solvents like water and significantly higher in non-polar and polar aprotic organic solvents. While predictive models and data from analogous structures provide a strong starting point, this guide emphasizes the necessity of rigorous experimental verification. The detailed protocols provided herein offer a robust framework for researchers to generate accurate, publication-quality solubility data. Such data is indispensable for advancing the study of this and similar compounds in the fields of chemical synthesis, medicinal chemistry, and drug development.

References

- Chemcasts. 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 175205-50-2) Properties.

- Chemcasts. 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Properties vs Pressure.

- Chemcasts. 1-(3,5-Dichlorophenyl)

- Benchchem. Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube.

- BIOSYNCE. What is the solubility of pyrrole in different solvents?

- Slideshare. solubility experimental methods.pptx.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Smolecule. 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

- 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE结构式 - 物竞化学品数据库.

- BYJU'S. Factors Affecting Solubility.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- AAT Bioquest.

- ChemicalBook. 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | 175205-50-2.

- PubMed. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability.

- RSC Publishing.

- Benchchem. solubility of 3,5-Dichloropyridine in organic solvents.

- PubMed.

Sources

- 1. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | 175205-50-2 [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. caymanchem.com [caymanchem.com]

- 8. Buy 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole [smolecule.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Thermophysical Properties of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermophysical properties of the compound 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole. This molecule, of interest in medicinal chemistry and materials science, possesses a unique set of properties stemming from its N-aryl-substituted pyrrole core. Understanding these characteristics is paramount for its effective application in research and development, particularly in areas such as drug design, formulation, and chemical process optimization. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between molecular structure and physical behavior.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is to ensure its unambiguous synthesis and structural verification. 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is efficiently synthesized via the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the formation of substituted pyrroles.[1][2][3]

Synthetic Pathway: The Paal-Knorr Reaction

The Paal-Knorr reaction provides a direct and high-yielding route to N-substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6][7][8] In this specific synthesis, 2,5-hexanedione reacts with 3,5-dichloroaniline, typically under acidic conditions, to yield the target compound.

The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the stable aromatic pyrrole ring.[1] The choice of an acid catalyst, such as acetic acid, is crucial for accelerating the reaction rate.[1]

Caption: Paal-Knorr synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

The following protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

3,5-Dichloroaniline

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid.

-

To this solution, add 2,5-hexanedione (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent.

-

Further purify the product by recrystallization from ethanol to obtain crystalline 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the pyrrole protons, the methyl groups, and the protons on the dichlorophenyl ring. The 13C NMR spectrum will provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Thermophysical Properties

The thermophysical properties of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole are critical for its handling, processing, and application. These properties are influenced by the molecular weight, structure, and intermolecular forces.[9][10][11]

Tabulated Thermophysical Data

The following table summarizes key thermophysical properties of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole at standard conditions (25 °C and 1 atm), as well as temperature-dependent data. It is important to note that much of the available data is derived from computational models and should be considered as predictive.[9][12][13][14][15]

| Property | Value (at 25 °C, 1 atm) | Temperature Dependence (Qualitative) |

| Molecular Formula | C₁₂H₁₁Cl₂N | - |

| Molecular Weight | 240.13 g/mol | - |

| Boiling Point | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

| Density | Data not available in search results | Decreases with increasing temperature.[11] |

| Dynamic Viscosity | Data not available in search results | Decreases with increasing temperature.[11] |

| Thermal Conductivity | Data not available in search results | Generally decreases with increasing temperature for liquids.[11] |

| Specific Heat Capacity | Data not available in search results | Increases with increasing temperature.[11] |

Discussion of Thermophysical Properties

-

Boiling and Melting Points: The boiling and melting points of N-aryl pyrroles are generally higher than their non-arylated counterparts due to increased molecular weight and stronger intermolecular van der Waals forces. The presence of the dichlorophenyl group is expected to significantly elevate these temperatures.

-

Density: The density is influenced by the molecular packing in the condensed phase. The planar nature of the pyrrole and phenyl rings may allow for efficient packing, resulting in a relatively high density. As temperature increases, thermal expansion leads to a decrease in density.

-

Viscosity: The viscosity of a liquid is a measure of its resistance to flow and is primarily determined by intermolecular forces. The polar nature of the C-Cl and N-C bonds, along with potential π-π stacking interactions between the aromatic rings, would contribute to a moderate viscosity. As with most liquids, viscosity decreases with increasing temperature due to increased molecular motion.

-

Thermal Conductivity: Thermal conductivity in liquids is primarily due to vibrational energy transfer between adjacent molecules. The complex structure of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole would suggest a moderate thermal conductivity.

Solubility Profile

The solubility of a compound is a critical parameter in drug development for formulation and in chemical synthesis for reaction and purification.

Qualitative Solubility

Based on the general behavior of N-aryl pyrrole derivatives, 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is expected to exhibit the following solubility characteristics[16]:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate Solubility: In common organic solvents like acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: In nonpolar solvents such as hexanes.

-

Very Low Solubility: In water, due to the hydrophobic nature of the dichlorophenyl and dimethylpyrrole moieties.

Experimental Protocol for Solubility Determination

A reliable method for determining the quantitative solubility of the compound is the isothermal equilibrium method followed by gravimetric analysis.

Materials:

-

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

-

Selected solvents (e.g., ethanol, acetone, ethyl acetate)

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath

-

Syringe filters (0.45 µm)

-

Pre-weighed glass vials

Procedure:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled water bath on a shaker or with a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

Caption: Workflow for experimental solubility determination.

Thermal Stability

The thermal stability of a compound is crucial for its storage, handling, and processing at elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique for evaluating thermal stability.

Experimental Protocol for Thermogravimetric Analysis (TGA)

Instrument:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole into the TGA sample pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset of decomposition and the temperature at which significant mass loss occurs.

Conclusion

This technical guide has provided a detailed overview of the thermophysical properties of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole, grounded in established scientific principles and experimental methodologies. While a complete experimental dataset for all properties remains to be fully elucidated in the public domain, this guide offers a robust framework for researchers and professionals working with this compound. The provided protocols for synthesis, characterization, and property determination serve as a valuable resource for generating the specific data required for advanced applications. The interplay of the dichlorophenyl and dimethylpyrrole moieties dictates a unique set of properties that warrant further experimental investigation to fully unlock the potential of this molecule in various scientific and industrial fields.

References

-

Chemcasts. 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 175205-50-2) Properties. [Link]

- Chirico, R. D., et al. (2019). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics, 131, 553-571.

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

- Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. ChemRxiv.

- Adebayo, K. L., & Adejoro, I. A. (2018). Computational study on polymers of unsubstituted and some substituted pyrroles. DSpace Repository - University of Ibadan.

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. [Link]

- Ogunyemi, O. O., et al. (2023). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of Molecular Modeling, 29(1), 1-13.

- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

-

Beilstein Journals. Supporting Information. [Link]

-

Química Organica.org. Paal–Knorr synthesis of pyrrole. [Link]

-

Chemcasts. 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Properties vs Pressure. [Link]

-

Chemical Synthesis Database. 2,5-dimethyl-1-phenyl-1H-pyrrole. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033591). [Link]

-

SpectraBase. 1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

- Gorjizadeh, M., & Afshari, M. (2015). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.

- Touitou, M., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS medicinal chemistry letters, 11(5), 638-644.